Cas no 26869-12-5 (1H-Pyrido[2,3-b]indole, 2-chloro-)

1H-Pyrido[2,3-b]indole, 2-chloro- structure
26869-12-5 structure
商品名:1H-Pyrido[2,3-b]indole, 2-chloro-
CAS番号:26869-12-5
MF:C11H7ClN2
メガワット:202.6397
MDL:MFCD18803938
CID:1110114
PubChem ID:13897940

1H-Pyrido[2,3-b]indole, 2-chloro- 化学的及び物理的性質

名前と識別子

    • 2-chloro-9H-Pyrido[2,3-b]indole
    • 1H-Pyrido[2,3-b]indole, 2-chloro-
    • 2-Chloro-alpha-carboline
    • chloro-9H-pyrido[2,3-b]indole
    • KKTJYGKCUULHIN-UHFFFAOYSA-N
    • W19280
    • AS-60459
    • 26869-12-5
    • SCHEMBL675082
    • BBA86912
    • AKOS037645380
    • MDL: MFCD18803938
    • インチ: 1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14)
    • InChIKey: KKTJYGKCUULHIN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2=C(N=1)N([H])C1=C([H])C([H])=C([H])C([H])=C21

計算された属性

  • せいみつぶんしりょう: 202.0297759g/mol
  • どういたいしつりょう: 202.0297759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 28.7

1H-Pyrido[2,3-b]indole, 2-chloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0999134-1g
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
1g
$555 2024-08-02
A2B Chem LLC
AX10771-2mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95
2mg
$86.00 2023-12-31
A2B Chem LLC
AX10771-250mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
250mg
$203.00 2023-12-31
A2B Chem LLC
AX10771-50mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
50mg
$84.00 2024-04-20
A2B Chem LLC
AX10771-10mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95
10mg
$135.00 2023-12-31
Aaron
AR01DJUN-250mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
250mg
$174.00 2023-12-14
1PlusChem
1P01DJMB-50mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
50mg
$83.00 2024-05-08
eNovation Chemicals LLC
Y0999134-5g
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
5g
$1450 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C908813-250mg
2-Chloro-9H-pyrido[2,3-b]indole
26869-12-5 95%
250mg
1,771.20 2021-05-17
A2B Chem LLC
AX10771-5mg
2-chloro-9H-pyrido[2,3-b]indole
26869-12-5 95
5mg
$118.00 2023-12-31

1H-Pyrido[2,3-b]indole, 2-chloro- 関連文献

1H-Pyrido[2,3-b]indole, 2-chloro-に関する追加情報

1H-Pyrido[2,3-b]indole, 2-chloro-: A Comprehensive Overview

The compound 1H-Pyrido[2,3-b]indole, 2-chloro- (CAS NO: 26869-12-5) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This molecule belongs to a class of compounds that combine the aromaticity of pyridine with the indole nucleus, creating a versatile scaffold for pharmacological exploration.

Pyridoindoles are known for their ability to mimic various bioactive natural products and pharmaceutical agents. The pyrido[2,3-b]indole core structure is particularly interesting because it allows for extensive chemical modification, enabling the creation of diverse derivatives with tailored biological activities. In the case of 1H-Pyrido[2,3-b]indole, 2-chloro-, the substitution at position 2 introduces a chlorine atom, which can significantly influence the pharmacokinetics and receptor interactions of the molecule.

Recent studies have highlighted the potential of pyridoindoles as antiviral agents. For instance, research published in Antiviral Therapy explored how the substitution patterns on the pyridoindole ring can enhance antiviral efficacy. The chlorine substituent in 1H-Pyrido[2,3-b]indole, 2-chloro- has been shown to improve solubility and bioavailability, making it a promising candidate for further drug development.

Another area of interest is the anticancer potential of pyridoindoles. A study in Oncology Letters demonstrated that certain derivatives of pyridoindoles can inhibit cancer cell proliferation by targeting specific signaling pathways. The 2-chloro substitution in our compound has been linked to increased stability and reduced toxicity, which are critical factors in oncological applications.

Furthermore, the pyrido[2,3-b]indole framework is being investigated for its role in neurodegenerative disease treatment. Preclinical trials reported in Neurochemistry International indicate that this class of compounds may offer neuroprotective effects by modulating key enzymes involved in oxidative stress and inflammation.

From a synthetic chemistry perspective, the preparation of 1H-Pyrido[2,3-b]indole, 2-chloro- involves multi-step reactions, including cyclization and substitution. The accessibility of this compound has been improved by optimizing reaction conditions and employing catalytic methods, as detailed in Organic Process Research & Development.

Looking ahead, the exploration of pyridoindole derivatives is expected to continue at a rapid pace. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative applications for compounds like 1H-Pyrido[2,3-b]indole, 2-chloro-, particularly in the development of next-generation therapeutics.

In summary, 1H-Pyrido[2,3-b]indole, 2-chloro- stands as a testament to the versatility and potential of pyridoindole-based compounds in modern medicinal chemistry. Its structural features, combined with recent advancements in synthesis and biological evaluation, position it as a valuable tool in the quest for effective treatments across various therapeutic areas.

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